Prednisolone Tebutate

Description

Evolution of Synthetic Glucocorticoid Research and the Emergence of Prednisolone (B192156) Tebutate

The journey of synthetic glucocorticoids began as a landmark achievement in 20th-century medicine. Following the initial therapeutic application of cortisone (B1669442) in the late 1940s, which demonstrated potent anti-inflammatory effects, the field of medicinal chemistry was spurred into action. bmj.com The primary goal was to synthesize new glucocorticoid analogues that could offer a more advantageous balance of efficacy and safety, specifically by enhancing anti-inflammatory potency while minimizing the mineralocorticoid side effects associated with early compounds. nih.govnih.gov

This intensive research led to the creation of prednisolone, a dehydrogenated analogue of hydrocortisone (B1673445) (cortisol). chemicalbook.com Prednisolone exhibited a significant increase in glucocorticoid potency compared to its predecessors. nih.gov The subsequent development, Prednisolone tebutate (also known as prednisolone 21-tert-butylacetate), represents a further refinement. wikipedia.orgsigmaaldrich.com First approved in 1956, this compound is a corticosteroid ester, where the prednisolone molecule is chemically bonded to a tebutate (tert-butylacetate) group. nih.govebi.ac.uk This esterification was a deliberate strategy to modify the parent drug's physicochemical properties, primarily to alter its solubility and create a repository effect, thereby influencing its absorption and duration of action after administration.

Rationale for Dedicated Academic Investigation of this compound’s Fundamental Pharmacological Properties

The rationale for the dedicated academic investigation of this compound lies in its distinct identity as a corticosteroid ester and a prodrug. wikipedia.orgncats.io While it functions as a glucocorticoid receptor agonist, its pharmacological profile is intrinsically linked to the tebutate ester attached at the C21 position. ebi.ac.uk This chemical modification is the central reason for its scientific interest.

The fundamental mechanism of action for glucocorticoids involves binding to specific intracellular glucocorticoid receptors (GR). pharmacompass.comdrugbank.com This hormone-receptor complex then translocates to the cell nucleus, where it modulates the expression of a wide array of genes. This is achieved through processes known as transactivation, where the complex binds to Glucocorticoid Response Elements (GREs) to upregulate the synthesis of anti-inflammatory proteins, and transrepression, where it inhibits the activity of pro-inflammatory transcription factors like NF-Kappa B. drugbank.comwikipedia.orgnih.gov

Academic inquiry into this compound focuses on how the ester moiety impacts these processes. Key research questions include:

The rate and extent of its in-vivo hydrolysis to release the active moiety, prednisolone.

How its lower solubility and potential for forming a depot at the site of administration affects the local and systemic concentration and availability of active prednisolone over time. nih.gov

The table below outlines the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C27H38O6 nih.govdrugbank.com |

| Molecular Weight | 458.6 g/mol nih.govebi.ac.uk |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate (B8739618) nih.gov |

| CAS Number | 7681-14-3 nih.govsigmaaldrich.com |

| Drug Class | Synthetic Glucocorticoid; Corticosteroid Ester wikipedia.org |

The following table provides a comparison between the parent compound, Prednisolone, and its tebutate ester.

| Feature | Prednisolone | This compound |

| Molecular Formula | C21H28O5 nih.gov | C27H38O6 nih.gov |

| Molecular Weight | 360.4 g/mol nih.gov | 458.6 g/mol nih.gov |

| Nature | Active Glucocorticoid nih.gov | Ester Prodrug of Prednisolone wikipedia.orgncats.io |

| First Approval | 1955 drugbank.comnih.gov | 1956 ebi.ac.uk |

| Key Feature | The biologically active form that binds to the glucocorticoid receptor. drugbank.com | An ester designed to modify the pharmacokinetic properties (e.g., absorption, duration of action) of the parent drug. nih.gov |

Current Research Paradigms and Unanswered Questions in this compound Science

Even after more than 75 years of use, the complete molecular actions of glucocorticoids are not fully understood, and research continues to evolve. bmj.com The scientific paradigms have shifted from simply characterizing their anti-inflammatory effects to dissecting the intricate molecular biology of glucocorticoid receptor signaling. bmj.com

A significant area of current research for glucocorticoids, which is relevant to all esters including this compound, is chronopharmacology. This field investigates how aligning drug administration with the body's natural circadian rhythms can enhance therapeutic efficacy and, crucially, minimize the disruption of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govpharmacompass.com Since endogenous cortisol levels follow a distinct diurnal pattern, the timing of synthetic glucocorticoid administration can profoundly impact the body's natural hormonal balance. nih.gov

Despite a long history of use, several unanswered questions regarding this compound remain, forming the basis for potential future research:

Precise Conversion Kinetics: While it is known to be a prodrug, the precise rate, location (systemic vs. local tissue), and enzymatic pathways responsible for the cleavage of the tebutate ester to release active prednisolone in humans are not exhaustively detailed in publicly available research.

Activity of the Ester: It is generally assumed that the esterified form is inactive. However, dedicated research would be needed to definitively confirm that this compound itself has no affinity for the glucocorticoid receptor or other receptors before its conversion.

Influence of the Tebutate Moiety: The biological fate of the cleaved 3,3-dimethylbutanoate (tebutate) group and whether it possesses any independent biological or metabolic effects is not a common focus of investigation.

Comparative Local Tissue Effects: For localized administration, a deeper understanding is needed of how the specific properties of the tebutate ester compare to other prednisolone esters (e.g., acetate (B1210297), sodium phosphate) in terms of tissue retention, cellular uptake, and local conversion to the active form.

Future investigations into these areas will continue to refine the understanding of this established synthetic glucocorticoid, potentially leading to more optimized therapeutic strategies.

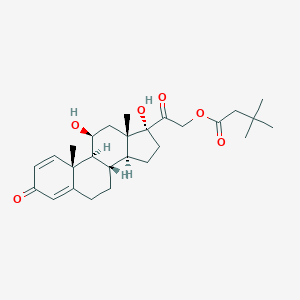

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMXXHTVHHLNRO-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023505 | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-14-3 | |

| Record name | Prednisolone tebutate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone tebutate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone tebutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE TEBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7A1U282K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Advanced Derivatization Studies of Prednisolone Tebutate

Synthetic Pathways to Prednisolone (B192156) Tebutate and Related Steroid Esters

Prednisolone tebutate, a corticosteroid ester, is synthesized through a multi-step process that begins with precursor steroids and culminates in a specific esterification reaction. The efficiency and purity of the final product depend heavily on the chosen synthetic route and optimization of reaction conditions.

Precursor Compounds and Reaction Mechanisms

The primary precursor for the synthesis of this compound is Prednisolone . nih.govnih.gov Prednisolone itself is a dehydrogenated derivative of hydrocortisone (B1673445), featuring a double bond between carbons 1 and 2 of the steroid's A-ring. This modification significantly enhances its glucocorticoid activity compared to the parent hydrocortisone. The synthesis of prednisolone can be achieved through two main routes:

Bio-transformation: This method utilizes microorganisms, such as Arthrobacter simplex, to perform a highly specific dehydrogenation of hydrocortisone. google.com

Chemical Synthesis: A multi-step chemical process starting from other steroid intermediates can also yield prednisolone. google.com

Once prednisolone is obtained, the synthesis of this compound proceeds via esterification. This reaction targets the hydroxyl group at the C21 position of prednisolone.

Reaction Mechanism: The formation of this compound involves the esterification of the C21-hydroxyl group of prednisolone with tert-butylacetic acid (also known as 3,3-dimethylbutanoic acid), the "tebutate" moiety. nih.govwikipedia.org The reaction is typically an acyl substitution where the C21-hydroxyl acts as a nucleophile, attacking the carbonyl carbon of an activated form of tert-butylacetic acid.

A general and effective method for such steroid esterifications involves the following:

Activation of the Carboxylic Acid: Tert-butylacetic acid is activated to make it more susceptible to nucleophilic attack. This can be achieved using a dehydrating agent or coupling agent.

Catalysis: A catalyst is often employed to facilitate the reaction. 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for esterification reactions, particularly with sterically hindered alcohols like the C21-hydroxyl of a steroid. google.com

Optimization Strategies for Laboratory-Scale Synthesis and Purity Enhancement

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity, which is essential for its application.

Optimization of Synthesis: Key parameters that are manipulated to optimize the esterification reaction include the choice of solvent, catalyst, and reaction conditions. google.comnih.gov Halogenated hydrocarbons like chloroform (B151607) or other solvents such as toluene (B28343) are often used. google.com The combination of a specific dehydrating agent with a catalyst like DMAP can significantly improve reaction completeness and yield. google.com For the synthesis of related compounds like prednisolone acetate (B1210297), reaction times of 5-6 hours at temperatures of 60-65°C have been shown to produce high-purity products. google.com The use of milder conditions, such as those in a Steglich esterification, can be beneficial when dealing with sensitive substrates. researchgate.net

Purity Enhancement: The purification of steroid esters is a critical final step. Common techniques include:

Crystallization: This is a primary method for purifying steroid esters. After the reaction, the mixture can be poured into cold water to precipitate the crude product, which is then collected by filtration. google.com Subsequent recrystallization from a suitable solvent, such as methanol (B129727), is used to achieve high purity. google.com

Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are essential for separating the desired ester from unreacted starting materials and byproducts. google.combritannica.com Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction. google.com

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. For instance, if a coupling agent like EDC.HCl is used instead of DCC, the resulting urea (B33335) byproduct is water-soluble and can be easily removed by extraction, simplifying the purification process. researchgate.net

Table 1: Optimization and Purification Parameters in Steroid Ester Synthesis

| Parameter | Strategy | Rationale |

|---|---|---|

| Catalyst | Use of 4-dimethylaminopyridine (DMAP). google.com | Highly efficient acyl-transfer catalyst, increasing reaction rate and yield. |

| Coupling Agent | Use of EDC.HCl instead of DCC. researchgate.net | The byproduct is water-soluble, simplifying purification via extraction. |

| Solvent | Selection of appropriate solvents like chloroform or toluene. google.com | Affects solubility of reactants and can influence reaction equilibrium. |

| Water Removal | Use of dehydrating agents or a Dean-Stark apparatus. researchgate.net | Removes water, a byproduct of esterification, driving the reaction to completion. |

| Purification | Recrystallization from solvents like methanol. google.com | Effective method for removing impurities and obtaining a highly pure crystalline product. |

| Monitoring | Use of Thin-Layer Chromatography (TLC). google.com | Allows for real-time monitoring of the reaction's progress to determine the optimal endpoint. |

Design and Development of this compound Analogs and Prodrugs

The development of analogs and prodrugs of prednisolone is driven by the need to enhance its therapeutic properties, such as improving solubility, altering absorption, and extending its duration of action.

Structure-Activity Relationship (SAR) Principles in Derivative Design

The anti-inflammatory activity of glucocorticoids is intricately linked to their molecular structure. Minor modifications can lead to significant changes in potency and pharmacokinetic profiles. youtube.com

Key SAR principles for glucocorticoids like prednisolone include:

A-Ring: The presence of a double bond between C1 and C2 is crucial for the enhanced glucocorticoid activity of prednisolone compared to hydrocortisone. The keto group at C3 is also essential for activity. youtube.com

B-Ring: Substitution at the 6α or 9α position, particularly with a fluorine atom, can dramatically increase both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq

C-Ring: The 11β-hydroxyl group is a critical requirement for high glucocorticoid receptor binding affinity and subsequent anti-inflammatory action. uomustansiriyah.edu.iq

D-Ring and C21 Side Chain: The C17α-hydroxyl group contributes to anti-inflammatory activity. Current time information in Bangalore, IN. Esterification at the C21-hydroxyl group is a primary strategy for creating prodrugs. youtube.comuomustansiriyah.edu.iq The nature of the ester group dictates the physicochemical properties of the resulting molecule. Attaching a bulky, lipophilic group like tebutate increases the molecule's lipid solubility. uomustansiriyah.edu.iqwikipedia.org This increased lipophilicity is designed to improve absorption through the skin in topical formulations and to slow the release of the drug from an intramuscular injection site, thereby creating a long-acting depot effect. uomustansiriyah.edu.iq

Table 2: Structure-Activity Relationship (SAR) of Glucocorticoids

| Structural Feature/Modification | Position | Effect on Activity |

|---|---|---|

| Double Bond | C1-C2 | Increases glucocorticoid and anti-inflammatory activity. |

| Keto Group | C3 | Essential for glucocorticoid activity. |

| Fluoro Group | 9α | Potently enhances glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq |

| Hydroxyl Group | 11β | Essential for glucocorticoid receptor binding and activity. uomustansiriyah.edu.iq |

| Hydroxyl Group | 17α | Enhances anti-inflammatory activity. Current time information in Bangalore, IN. |

| Esterification | C21 | Creates prodrugs with modified solubility and pharmacokinetics (e.g., increased lipophilicity, depot effect). uomustansiriyah.edu.iq |

Preclinical Assessment of Novel Analogs in In Vitro Chemical Biology Assays

Before any new analog or prodrug can be considered for further development, it must undergo a battery of in vitro assays to characterize its biological activity, stability, and potential for conversion to the active form.

Common in vitro assays include:

Anti-inflammatory Activity Assays: The ability of a compound to suppress inflammation is a key measure. This can be tested by measuring the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) release from immune cells (like peripheral blood mononuclear cells) stimulated with agents such as lipopolysaccharide (LPS). nih.gov Other assays include T-cell proliferation assays and cyclooxygenase (COX) enzyme inhibition assays. nih.govyoutube.com

Prodrug Conversion and Stability: For prodrugs, it is essential to confirm that they can be converted back to the active parent drug. This is often tested by incubating the prodrug with cell homogenates (e.g., from Statens Seruminstitut rabbit cornea (SIRC) cells) or specific enzymes and measuring the rate of prednisolone regeneration. nih.govnih.gov Stability is also assessed in various pH buffers to simulate physiological conditions. nih.gov

Solubility and Permeability Studies: A primary goal of creating prodrugs is often to improve solubility. Saturated aqueous solubility of new analogs is compared to the parent drug. nih.gov Permeability can be assessed using cell-based models like Caco-2 or MDCK cells, which can also be used to study the interaction of the compounds with efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov

Cytotoxicity Assays: The toxicity of the new compounds to cells is evaluated, typically using assays like the lactate (B86563) dehydrogenase (LDH) assay, which measures cell membrane integrity. nih.gov These tests are performed on relevant cell lines to ensure the compound is not unduly harmful at effective concentrations. nih.gov

Table 3: Common In Vitro Assays for Preclinical Assessment of Prednisolone Analogs

| Assay Type | Purpose | Example Method |

|---|---|---|

| Anti-inflammatory Activity | To measure the compound's ability to suppress inflammatory responses. | Inhibition of LPS-induced cytokine secretion in PBMCs. nih.gov |

| Aqueous Solubility | To determine the solubility of the compound in water. | Measurement of saturated aqueous solubility. nih.gov |

| Chemical Stability | To assess stability under different pH conditions. | Incubation in various pH buffers followed by HPLC analysis. nih.gov |

| Enzymatic Hydrolysis | To confirm conversion of a prodrug to its active form. | Incubation with cell homogenates (e.g., SIRC cells) and measurement of parent drug formation. nih.gov |

| Cellular Permeability & Efflux | To evaluate absorption and interaction with efflux transporters. | Transport studies across MDCK-MDR1 cell monolayers. nih.gov |

| Cytotoxicity | To assess the toxicity of the compound to cells. | Lactate Dehydrogenase (LDH) assay in a relevant cell line. nih.gov |

Molecular and Cellular Mechanism of Action of Prednisolone Tebutate

Glucocorticoid Receptor (GR) Interaction and Activation Dynamics by Prednisolone (B192156) Tebutate

The activation of the glucocorticoid receptor by prednisolone is a critical initiating step. This process involves high-affinity binding, which induces significant structural changes in the receptor, leading to its activation and subsequent journey into the cell nucleus.

The biological activity of glucocorticoids is closely related to their affinity for the glucocorticoid receptor. Prednisolone, the active component of prednisolone tebutate, binds with high affinity to the GR. nih.gov In vitro studies comparing various corticosteroids have shown that modifications to the steroid structure significantly impact receptor affinity. For instance, compounds like mometasone (B142194) furoate and fluticasone (B1203827) propionate (B1217596) exhibit even higher relative binding affinities for the GR than the reference glucocorticoid, dexamethasone (B1670325). nih.gov

Interactive Table: Relative Binding Affinity of Various Glucocorticoids to the Glucocorticoid Receptor (Note: Data is compiled for comparative context. Specific values can vary between studies.)

| Compound | Relative Binding Affinity (Compared to Dexamethasone) |

| Dexamethasone | 100 |

| Mometasone Furoate | >2000 |

| Fluticasone Propionate | ~1800 |

| Budesonide | ~900 |

| Triamcinolone Acetonide | ~200 |

| Prednisolone | ~80 |

| Hydrocortisone (B1673445) | ~10 |

This table illustrates the comparative binding affinities of several glucocorticoids. Higher values indicate a stronger binding to the receptor.

In its inactive state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex. This complex includes several chaperone proteins, most notably Heat Shock Protein 90 (Hsp90), as well as Hsp70 and various immunophilins. uconn.edudoaj.org This chaperone machinery maintains the receptor in a conformation that is primed for high-affinity ligand binding. doaj.org

Upon binding of a ligand like prednisolone, the GR undergoes a significant conformational change. nih.govnih.gov This structural rearrangement leads to the dissociation of the chaperone proteins, which in turn unmasks two nuclear localization signals (NLS) on the GR molecule. nih.gov The now-activated hormone-receptor complex rapidly translocates from the cytoplasm into the nucleus through the nuclear pore complex. uconn.edunih.gov This nuclear import is a critical and rate-limiting step for the subsequent genomic actions of the glucocorticoid, as it allows the receptor to access its DNA targets within the chromatin. nih.gov Studies have shown that this nuclear accumulation can be observed within minutes of steroid exposure. uconn.edu

Genomic and Non-Genomic Signaling Cascades Mediated by this compound

Once inside the nucleus, the prednisolone-GR complex modulates cellular activity through two distinct types of signaling pathways: genomic and non-genomic.

The primary mechanism of glucocorticoid action is genomic, involving the direct or indirect regulation of gene transcription. These effects typically have a slower onset, taking hours to days to manifest, as they require the synthesis of new proteins. nih.govpharmacompass.com

The activated GR can influence gene expression in several ways:

Transactivation: The GR dimer can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. nih.govnih.gov This binding recruits co-activator proteins (such as SRCs and CBP/p300) and the general transcription machinery, leading to an increase in the transcription of anti-inflammatory genes. nih.gov Examples of genes induced by prednisolone include Fkbp5, Tat, and those involved in metabolic processes. nih.gov

Transrepression: The GR can repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions, where the GR monomer "tethers" to and inhibits the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

Gene expression profiling studies in both animal models and humans have identified numerous genes regulated by prednisolone. In mouse liver, prednisolone was found to predominantly influence genes involved in glucose metabolism, inflammation, cell cycle, and apoptosis. nih.govnih.gov In human volunteers, prednisolone treatment altered gene expression in immune cells, with a strong induction of genes linked to metabolic processes observed in both CD4⁺ T lymphocytes and CD14⁺ monocytes. nih.gov

Interactive Table: Examples of Genes Regulated by Prednisolone in Mouse Liver

| Gene | Process | Regulation by Prednisolone | GR Dimer Dependence |

| Fkbp5 | Chaperone/Stress Response | Upregulated | High |

| Tat (Tyrosine aminotransferase) | Glucose Metabolism | Upregulated | Moderate |

| Dusp1 (MKP-1) | Inflammation/MAPK Signaling | Upregulated | High |

| Cdkn1a (p21) | Cell Cycle | Upregulated | High |

| Gadd45b | Cell Cycle/Apoptosis | Upregulated | High |

| Foxo3a | Cell Cycle/Metabolism | Upregulated | High |

This table shows a selection of genes whose expression is altered by prednisolone treatment, highlighting their biological function and the importance of GR dimerization for their regulation. nih.gov

In addition to the well-established genomic effects, corticosteroids can also elicit rapid cellular responses that occur within seconds to minutes. nih.gov These actions are too swift to be explained by gene transcription and protein synthesis and are thus termed non-genomic. nih.gov

The mechanisms underlying these rapid effects are still being fully elucidated but may involve:

Membrane-Bound Glucocorticoid Receptors (mGRs): Evidence suggests the existence of GRs associated with the cell membrane, possibly within caveolae. nih.govnih.gov Activation of these mGRs can trigger intracellular signaling cascades.

Cytosolic GR (cGR) Interactions: The cytoplasmic GR, upon binding prednisolone, may directly interact with and modulate the activity of various signaling proteins and secondary messenger pathways, such as Protein Kinase C (PKC). nih.gov

These non-genomic actions can rapidly affect the excitability of neurons and influence cognitive and neuroendocrine functions. nih.gov They represent a distinct mode of glucocorticoid action that complements the slower, transcription-dependent effects.

Identification and Characterization of Downstream Molecular Effectors and Interacting Proteins

The biological effects of prednisolone are executed by a host of downstream molecules and interacting proteins. The activated GR does not act in isolation but functions as a hub for protein-protein interactions.

Key interacting partners and downstream effectors include:

Transcription Factors: As mentioned, the GR physically interacts with and represses key inflammatory transcription factors like NF-κB and AP-1, preventing them from driving the expression of cytokines, chemokines, and adhesion molecules. nih.gov Studies in mice with a dimerization-defective GR (GRdim) have shown that while many transcriptional effects are reduced, the repression of inflammatory pathways can remain largely intact, highlighting the importance of this monomer-mediated tethering mechanism. nih.govnih.gov

Co-regulators: For transactivation, the GR recruits a suite of co-activator proteins, including the steroid receptor coactivator (SRC) family and histone acetyltransferases like CBP/p300. nih.gov These co-activators help to remodel chromatin, making it more accessible for transcription.

Synergistic Transcription Factors: The GR can also act synergistically with other transcription factors to regulate specific sets of genes. For example, in the liver, the GR appears to work with forkhead transcription factors like Foxo1 and Foxo3a to control genes involved in glucose metabolism and the cell cycle. nih.gov

Induced Effector Proteins: A major downstream effect of GR activation is the synthesis of anti-inflammatory proteins. A classic example is Lipocortin-1 (also known as Annexin A1), which is induced by glucocorticoids and inhibits the enzyme Phospholipase A2, thereby blocking the production of inflammatory arachidonic acid derivatives like prostaglandins (B1171923) and leukotrienes. nih.gov

Through these complex interactions, the prednisolone-activated GR orchestrates a broad program of transcriptional changes, leading to the potent anti-inflammatory and immunosuppressive effects characteristic of this class of drugs.

Protein-Protein Interaction Networks Modulated by this compound

The primary mechanism of action for prednisolone, the active metabolite of this compound, begins with its binding to the cytosolic Glucocorticoid Receptor (GR). drugbank.comresearchgate.net This binding event causes a conformational change in the GR, leading to its activation and translocation from the cytoplasm into the nucleus. youtube.com Inside the nucleus, the activated GR complex modulates gene expression through several key protein-protein interactions.

The activated GR can directly bind to other DNA-bound transcription factors, a mechanism known as "tethering". youtube.com A critical example of this is the interaction with the nuclear factor-kappa B (NF-κB) complex. drugbank.comnih.gov Prednisolone, through the activated GR, inhibits the activity of NF-κB, a key transcription factor for pro-inflammatory genes. drugbank.comnih.gov Research has specifically shown that prednisolone can inhibit the platelet-derived growth factor (PDGF)-induced nuclear translocation of the p50 and p65 subunits of NF-κB in human pulmonary artery smooth muscle cells. nih.gov This interaction prevents NF-κB from promoting the transcription of inflammatory cytokines and other mediators.

Another significant protein interaction involves the inhibition of phospholipase A2 (PLA2). nih.govdrugbank.comnih.gov Glucocorticoids increase the expression of lipocortin-1 (also known as Annexin A1), which in turn inhibits PLA2 activity. youtube.com By inhibiting PLA2, prednisolone prevents the release of arachidonic acid from cell membranes, thereby blocking the synthesis of pro-inflammatory prostaglandins and leukotrienes. nih.govyoutube.com These interactions highlight how prednisolone disrupts key inflammatory networks at the protein level.

Table 1: Key Protein Interactions Modulated by Prednisolone

| Interacting Protein | Role of Interaction | Consequence of Interaction |

|---|---|---|

| Glucocorticoid Receptor (GR) | Primary binding target for prednisolone, leading to GR activation and nuclear translocation. drugbank.comresearchgate.net | Modulation of target gene expression (transactivation and transrepression). youtube.com |

| Nuclear Factor-kappa B (NF-κB) | The activated GR complex binds to and inhibits NF-κB subunits (e.g., p50, p65). nih.govnih.gov | Suppression of pro-inflammatory gene transcription. drugbank.comdrugbank.com |

| Phospholipase A2 (PLA2) | Indirectly inhibited via the increased expression of Lipocortin-1 (Annexin A1). youtube.com | Decreased production of arachidonic acid and its pro-inflammatory metabolites (prostaglandins, leukotrienes). nih.govnih.gov |

Influence on Cellular Signaling Pathways (e.g., MAPK, NF-κB)

Prednisolone exerts its profound anti-inflammatory and immunosuppressive effects by modulating critical intracellular signaling pathways, most notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

Influence on NF-κB Pathway: The inhibition of the NF-κB signaling pathway is a cornerstone of glucocorticoid action. drugbank.comnih.gov As mentioned, prednisolone prevents the nuclear translocation of NF-κB subunits. nih.gov This action effectively blocks the downstream signaling cascade that leads to the expression of numerous inflammatory proteins, including cytokines, chemokines, and adhesion molecules, which are crucial for orchestrating the inflammatory response. drugbank.comdrugbank.com

Conversely, the p38 MAPK pathway can influence glucocorticoid sensitivity. nih.gov In its active, phosphorylated state, p38 MAPK can phosphorylate the GR, which can impede the receptor's translocation into the nucleus and subsequent gene regulation. researchgate.net By inhibiting p38 MAPK activity, the anti-inflammatory effects of glucocorticoids can be enhanced. researchgate.net This reciprocal regulation indicates a complex interplay where prednisolone can both influence and be influenced by the MAPK signaling network. nih.gov

Table 2: Influence of Prednisolone on Key Cellular Signaling Pathways

| Signaling Pathway | Effect of Prednisolone | Mechanism |

|---|---|---|

| NF-κB Pathway | Inhibition | Prevents nuclear translocation of active NF-κB subunits (p50/p65), blocking transcription of pro-inflammatory genes. drugbank.comnih.gov |

| MAPK Pathway | Inhibition / Crosstalk | Can inhibit the activity of MAPK cascades (e.g., p38 MAPK). youtube.comnih.gov The p38 MAPK pathway can also phosphorylate and inhibit the Glucocorticoid Receptor. researchgate.net |

Preclinical Pharmacological Investigations of Prednisolone Tebutate

In Vitro Pharmacodynamic Characterization of Prednisolone (B192156) Tebutate

In vitro studies are critical for characterizing the direct cellular and molecular effects of a compound, independent of systemic physiological influences. For prednisolone tebutate, these assays primarily focus on the activity of its active metabolite, prednisolone.

The functional activity of prednisolone is mediated through its interaction with the glucocorticoid receptor (GR). drugbank.comebi.ac.uk Upon binding, the prednisolone-GR complex translocates to the nucleus and modulates the transcription of target genes. uq.edu.aunih.gov Reporter gene assays are a common method to quantify this activity. These assays utilize a cell line, such as the HeLa human cervix carcinoma cell-derived AZ-GR line, which has been stably transfected with a plasmid containing glucocorticoid response elements (GREs) linked to a reporter gene like luciferase. nih.gov The binding of an agonist like prednisolone to the GR induces the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the receptor activation. nih.gov Such assays have demonstrated the high specificity and sensitivity of these cell lines to glucocorticoids. nih.gov

Functional assays also include the assessment of a compound's impact on cellular processes. For instance, prednisolone has been shown to inhibit the proliferation and differentiation of human oligodendroglioma cells in a dose-dependent manner. nih.gov It also reduces the expression of mature oligodendrocyte markers. nih.gov

Examining the dose-response relationship of a compound across various cell types provides insight into its tissue-specific effects and potency.

Hepatic Cells: In murine liver cells, prednisolone has been shown to predominantly influence the expression of genes involved in glucose metabolism, inflammation, the cell cycle, and apoptosis. nih.gov Studies on hepatotoxin-induced hepatitis in mice have revealed that prednisolone treatment can exacerbate liver injury by inhibiting the phagocytic and regenerative functions of macrophages and neutrophils. nih.gov

Osteoblast Cultures: Glucocorticoids like prednisolone have significant effects on bone cells. They have been found to suppress bone formation by acting on osteoblasts. nih.gov Research indicates that prednisolone can inhibit osteoblastogenesis and promote apoptosis in both osteoblasts and osteocytes. nih.gov

Oligodendrocyte Cultures: In cultures of human oligodendroglioma cells (HOG cells), which serve as a model for oligodendrocyte precursor cells, methylprednisolone (B1676475), a related glucocorticoid, has been shown to cause a dose-dependent decrease in proliferation and differentiation into mature oligodendrocytes. nih.gov Higher concentrations of methylprednisolone were also associated with increased cell death. nih.gov These findings suggest that corticosteroids may not be favorable for remyelination processes. nih.gov

Interactive Data Table: Effect of Methylprednisolone on Oligodendrocyte Viability and Differentiation

| Concentration of Methylprednisolone | Effect on Cell Proliferation (Ki67 Expression) | Effect on Cell Death (ssDNA Labeling) | Effect on Differentiation (MBP Expression) |

| Low | Decreased | Increased | Reduced |

| High | Significantly Decreased | Significantly Increased | Markedly Reduced |

Data derived from studies on methylprednisolone in human oligodendroglioma cell cultures. nih.gov

In Vivo Animal Model Research of this compound’s Molecular Effects

In vivo studies using animal models are indispensable for understanding the complex physiological and pharmacological effects of a drug in a whole organism.

The choice of an animal model is contingent on the specific research question. For investigating the anti-inflammatory properties of glucocorticoids, several models are employed:

Rat Air Pouch Model: This model is used to study acute and chronic inflammation. An air cavity is created by subcutaneous injection of air, followed by the injection of an irritant like carrageenan to induce an inflammatory response. This model allows for the collection and analysis of exudate and cellular infiltrates, making it suitable for assessing the anti-inflammatory effects of compounds like prednisolone.

Mouse Models: Mice are frequently used in glucocorticoid research due to their genetic tractability and the availability of various transgenic strains. nih.gov For instance, mouse models of T-cell or NKT-cell-mediated hepatitis and hepatotoxin-induced hepatitis are used to study the effects of prednisolone on liver diseases. nih.gov Mouse models of early rheumatoid arthritis are also utilized to investigate the impact of low-dose prednisolone on bone metabolism. nih.gov

The selection of these models is justified by their ability to mimic specific aspects of human inflammatory and metabolic diseases, providing a platform to study the mechanisms of drug action. asianjpr.comnih.gov

In vivo studies have provided detailed insights into the molecular and cellular effects of prednisolone in various tissues.

Gene Expression: In the livers of mice, prednisolone treatment has been shown to significantly alter the expression of genes related to glucose metabolism, inflammation, the cell cycle, and apoptosis. nih.gov For example, genes such as Fam107a, Dusp1, Cdkn1a, and Car8 have been identified as being regulated by prednisolone. nih.gov Studies in healthy human volunteers have also identified gene signatures in CD4⁺ T lymphocytes and CD14⁺ monocytes that are modulated by prednisolone and linked to metabolic processes. nih.gov

Interactive Data Table: Prednisolone-Induced Gene Expression Changes in Mouse Liver

| Gene | Regulation by Prednisolone | Primary Function |

| Fkbp5 | Upregulation | Protein folding, GR chaperone |

| Tat | Upregulation | Amino acid metabolism |

| Fam107a | Upregulation | Putative histone acetyltransferase complex interacting protein |

| Dusp1 | Upregulation | Dual specificity phosphatase |

| Cdkn1a | Upregulation | Cell cycle regulator |

| Car8 | Upregulation | Carbonic anhydrase-related protein |

Data derived from microarray and Q-PCR analysis in wild-type mice. nih.gov

Protein Modulation: Prednisolone treatment has been demonstrated to modulate the levels of various proteins. In mouse models of hepatitis, prednisolone was found to influence the function of macrophages and neutrophils. nih.gov In early rheumatoid arthritis models, low-dose prednisolone was shown to decrease the levels of C-terminal telopeptide of type I collagen (1CTP), a marker of bone resorption. nih.gov

Understanding the distribution of a drug within the body is crucial for interpreting its pharmacological effects. Studies on prednisolone esters have shown that the ester form can influence dermal retention. nih.gov For instance, ester prodrugs of prednisolone may prolong the presence of the active drug in the skin while minimizing its entry into systemic circulation. nih.gov

Comparative Preclinical Pharmacological Analysis with Other Corticosteroids

This compound, a corticosteroid ester, exerts its effects through its active moiety, prednisolone. Due to a lack of direct comparative preclinical studies on this compound itself, the following analysis is based on the extensive research available for prednisolone. It is important to note that the tebutate ester influences the pharmacokinetic properties, such as duration of action, but the intrinsic pharmacological activity is determined by the prednisolone molecule.

Relative Potency and Efficacy in Standardized In Vitro and Animal Assays

The anti-inflammatory and glucocorticoid potency of corticosteroids is often compared using standardized in vitro and animal assays. These studies provide a basis for understanding the relative therapeutic potential of different compounds.

One common in vitro method for assessing corticosteroid potency is the inhibition of phytohemagglutinin-stimulated human lymphocyte transformation. A study comparing the 50% inhibitory concentration (IC50) of several corticosteroids revealed the relative potencies of hydrocortisone (B1673445), prednisolone, and dexamethasone (B1670325) to be 1.00, 2.43, and 24.7, respectively. nih.gov This indicates that prednisolone is more than twice as potent as hydrocortisone in this particular assay.

In terms of anti-inflammatory effects, studies have established equivalent oral doses for various corticosteroids based on their clinical efficacy. For instance, 5 mg of prednisolone is considered equivalent to 20 mg of hydrocortisone, 0.75 mg of dexamethasone, and 4 mg of methylprednisolone. gpnotebook.comgpnotebook.com These equivalencies highlight the greater glucocorticoid activity of prednisolone compared to hydrocortisone. gpnotebook.com

The following table summarizes the relative anti-inflammatory potencies of several corticosteroids, with hydrocortisone as the reference compound.

| Compound | Relative Anti-inflammatory Potency |

| Hydrocortisone | 1 |

| Prednisolone | 4 |

| Methylprednisolone | 5 |

| Dexamethasone | 25-30 |

| Triamcinolone | 5 |

Data sourced from multiple clinical and pharmacological references. gpnotebook.commsdvetmanual.com

It's also important to consider the mineralocorticoid activity, which relates to electrolyte and water balance. Prednisolone has relatively low mineralocorticoid activity compared to hydrocortisone. gpnotebook.com

Animal studies have also been employed to compare the efficacy of different corticosteroids. For instance, a study comparing intramuscular methylprednisolone acetate (B1210297) and oral prednisolone in treating moderately active ulcerative colitis in a human clinical trial (which can be considered an in vivo animal model for drug response) found them to be equally effective in inducing remission after two weeks, although the initial symptomatic improvement was faster with oral prednisolone. nih.gov Another study in dogs showed that short-term anti-inflammatory doses of prednisone (B1679067) or prednisolone led to behavioral changes in a significant number of animals. researchgate.net

While direct comparative data for this compound is scarce, a study on prednisolone-17-ethylcarbonate-21-propionate (PrEP), another prednisolone ester, in animal models showed its topical efficacy to be comparable to desoximetasone, with relatively weak systemic effects after topical administration. nih.gov This suggests that the ester form can significantly influence the local versus systemic activity profile.

Differential Molecular Signatures Induced by Various Glucocorticoids

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then modulates the expression of a wide range of genes. The specific set of genes whose expression is altered by a glucocorticoid is referred to as its molecular signature. While different glucocorticoids share a common mechanism of action, they can induce distinct molecular signatures, which may account for variations in their efficacy and side-effect profiles.

Research into the gene expression changes induced by prednisolone has provided insights into its molecular actions. In studies using healthy volunteers, prednisolone was found to induce significant changes in gene expression in both CD4⁺ T lymphocytes and CD14⁺ monocytes. nih.gov The induction of gene expression was notably stronger in CD4⁺ T lymphocytes. nih.gov These studies identified a large set of genes with strong links to metabolic processes, some of which were not previously associated with glucocorticoid action. nih.gov

Further investigations in mouse models have explored the role of glucocorticoid receptor dimerization in mediating prednisolone's effects on gene expression. These studies revealed that prednisolone primarily affects genes involved in glucose metabolism, inflammation, the cell cycle, and apoptosis. nih.gov The dimerization of the GR was found to be a crucial mechanism for the activation of many of these genes. nih.gov

A comparative in vitro study of dexamethasone and prednisolone on Th2 cells, which are involved in allergic inflammation, found that dexamethasone was more potent and effective in suppressing type 2 cytokine levels and inducing apoptosis. nih.gov Dexamethasone suppressed IL-5 and IL-13 mRNA levels with approximately 10-fold higher potency than prednisolone. nih.gov This suggests that even closely related glucocorticoids can have differential effects at the molecular level, which may have clinical implications.

The following table provides a simplified overview of the key molecular effects observed for prednisolone in preclinical research.

| Molecular Effect | Key Findings for Prednisolone |

| Gene Expression in Immune Cells | Strong induction of gene expression in CD4⁺ T lymphocytes and CD14⁺ monocytes. nih.gov |

| Affected Biological Pathways | Primarily influences genes related to glucose metabolism, inflammation, cell cycle, and apoptosis. nih.gov |

| Role of GR Dimerization | GR dimerization is a key mechanism for the transcriptional activation of many target genes. nih.gov |

| Comparative Cytokine Suppression | Less potent than dexamethasone in suppressing IL-5 and IL-13 mRNA in Th2 cells. nih.gov |

It is important to reiterate that these findings are based on studies of prednisolone. While this compound is expected to induce a similar qualitative molecular signature due to its conversion to prednisolone, the ester moiety may influence the magnitude and duration of these changes. Further research is needed to delineate the specific molecular signature of this compound and how it compares to other corticosteroids under various preclinical conditions.

Analytical and Biophysical Methodologies in Prednisolone Tebutate Research

Chromatographic Separations for Compound Analysis and Purity Assessment

Chromatographic techniques are indispensable for separating prednisolone (B192156) tebutate from related substances and impurities, thereby allowing for its accurate analysis and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a principal method, while Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) also find applications in its research.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quantification and purity assessment of prednisolone and its esters. nih.gov The development of robust, stability-indicating HPLC methods is crucial for routine analysis in quality control laboratories. nih.gov These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and robustness. rjwave.orgsetu.ie

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation used for prednisolone compounds. nih.govrjwave.org A typical RP-HPLC system for prednisolone analysis utilizes a C18 stationary phase. nih.gov Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of the main compound from its impurities and degradation products. nih.govresearchgate.net For instance, a gradient mobile phase system can be employed to ensure a baseline separation and demonstrate the stability-indicating capability of the method through forced degradation studies. nih.gov

The validation of an HPLC method involves several key parameters. Linearity is established by analyzing a series of concentrations, with the response being proportional to the concentration over a given range. rjwave.orgresearchgate.net Accuracy is often determined through recovery studies, with acceptable recovery percentages indicating the method's accuracy. researchgate.netresearchgate.net Precision is assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) being a key metric. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the method's sensitivity. setu.ie

Below is a table summarizing various HPLC methods developed for the analysis of prednisolone and related compounds:

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | YMC basic column (150mm × 4.6mm, 5μm) rjwave.org | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) nih.gov | Luna C18 researchgate.net |

| Mobile Phase | Methanol (B129727) and water (60:40) rjwave.org | Gradient of acetonitrile/tetrahydrofuran/water and acetonitrile/water nih.gov | Potassium dihydrogen phosphate (B84403) buffer (pH 7.3) and methanol (60:40) researchgate.net |

| Flow Rate | 1.0 mL/min rjwave.org | 1.2 mL/min setu.ie | Not Specified |

| Detection | PDA detector at 240 nm rjwave.org | UV detection at 254 nm nih.gov | Not Specified |

| Retention Time | 3.3 ± 0.2 mins rjwave.org | Not Specified | Not Specified |

| Linearity Range | 10 ppm to 150 ppm rjwave.org | Not Specified | Not Specified |

Thin-Layer Chromatography (TLC) serves as a valuable technique for the detection and separation of glucocorticoids, including prednisolone. nih.gov It is an adsorption chromatographic method where separation is achieved on a silica (B1680970) stationary phase with a suitable mobile phase, such as a mixture of chloroform (B151607), dioxane, and methanol. nih.gov TLC can be used for qualitative and semi-quantitative analysis and to guide the preparation of drug-containing serum in pharmacological studies. proquest.com For instance, a high-performance TLC (HPTLC) method has been established for the analysis of prednisolone in tablet dosage forms, using precoated silica gel plates and a chloroform-methanol mobile phase, with quantification performed by densitometry. researchgate.net

Gas Chromatography (GC) is another chromatographic technique that has been applied in the analysis of steroids. While less common than HPLC for non-volatile compounds like prednisolone tebutate, GC methods can be developed, sometimes requiring derivatization to increase the volatility of the analyte. chromatographyonline.com GC has been successfully used for the quantification of other steroid-related compounds in various extracts and formulations. chromatographyonline.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are essential for both the quantitative analysis and the detailed structural characterization of this compound. Techniques such as UV-Vis spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance spectroscopy each provide unique and complementary information.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and widely used method for the quantitative determination of prednisolone in various forms. mosuljournals.comjocpr.com The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum. sielc.com For prednisolone, the maximum absorbance (λmax) is typically observed around 242-246 nm. mosuljournals.comjocpr.comsielc.com

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ajrconline.org A calibration curve is typically constructed by plotting the absorbance of a series of standard solutions against their known concentrations. mosuljournals.com This method can be validated for its accuracy, precision, and linearity according to ICH guidelines. jocpr.comajrconline.org Derivative spectroscopy can also be employed to enhance the resolution of the spectra and for more precise quantification. mosuljournals.com

The following table details key parameters for the UV-Vis spectroscopic analysis of prednisolone:

| Parameter | Value | Reference |

| λmax (in ethanol) | 242 nm | mosuljournals.com |

| λmax (in methanol) | 244 nm | researchgate.net |

| λmax (in acetonitrile:methanol) | 246 nm | jocpr.com |

| Beer's Law Range (in ethanol) | 0.36-50.46 µg/ml | mosuljournals.com |

| Beer's Law Range (in methanol) | 2-12 mcg/ml | researchgate.net |

| Beer's Law Range (in acetonitrile:methanol) | 4-14 µg/ml | jocpr.com |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the characterization of prednisolone and the identification of its metabolites. researchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the detection and structural elucidation of metabolites even at low concentrations in biological matrices like urine. researchgate.netnih.gov

In a typical LC-MS/MS study, precursor ion scans and neutral loss scans can be used for the open detection of metabolites. nih.gov The fragmentation patterns observed in the mass spectra provide crucial information for proposing feasible structures for the metabolites. nih.gov Through such studies, numerous metabolites of prednisolone have been identified, including hydroxylated and reduced forms. nih.govnih.govresearchgate.net For example, studies have identified metabolites such as prednisone (B1679067) (11-oxo metabolite), 6-β-OH-prednisolone, and various 20-hydroxy and tetrahydro epimers. nih.govresearchgate.net The identification of these metabolites is often confirmed by comparison with synthesized standards. nih.govupf.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds, including steroids like this compound. msu.edunih.gov NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its structure and stereochemistry. nih.gov

Both ¹H and ¹³C NMR are routinely used. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) are key parameters obtained from NMR spectra that help in assigning the structure. nih.gov Solid-state NMR (ssNMR) can also be a valuable tool for studying the structure and dynamics of drug molecules in their solid form. researchgate.net For steroids, NMR is instrumental in analyzing their conformation and the stereochemical details of their complex ring systems. nih.govresearchgate.net While specific NMR data for this compound is not detailed in the provided context, the general application of NMR for steroids confirms its critical role in the structural verification of such compounds. researchgate.netnih.gov

Advanced Biophysical Approaches for Ligand-Receptor Interaction Studies

The characterization of how a drug molecule interacts with its biological target is fundamental to understanding its mechanism of action. For this compound, a synthetic glucocorticoid, the primary target is the glucocorticoid receptor (GR). ebi.ac.ukmedchemexpress.com Advanced biophysical techniques provide high-resolution data on the thermodynamics and kinetics of this ligand-receptor binding event. These methods are crucial in research for quantifying binding affinity, determining the rates of association and dissociation, and providing a detailed picture of the molecular interactions that drive the pharmacological effect.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a robust and highly sensitive method, often considered a gold standard for quantifying the affinity of a ligand for its receptor. giffordbioscience.com These assays utilize a radioactively labeled ligand (radioligand) that binds specifically to the target receptor. The principle involves measuring the displacement of this radioligand by an unlabeled test compound, such as prednisolone or its esters, across a range of concentrations.

The primary outputs of these experiments are the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound required to displace 50% of the specific binding of the radioligand, and the equilibrium dissociation constant (Kᵢ), which represents the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. Saturation assays can also determine the total number of binding sites (Bₘₐₓ) in a given tissue or cell preparation. giffordbioscience.com

In research concerning glucocorticoids, competitive binding assays are commonly performed using a potent, high-affinity radioligand like ³H-dexamethasone and receptor-rich preparations, such as cytosol from cultured rat hepatoma cells or human fetal lung tissue. nih.gov Studies have used this methodology to determine the relative binding affinities of various natural and synthetic steroids to the glucocorticoid receptor. nih.govnih.gov For instance, a radioreceptor assay demonstrated that prednisolone, the active metabolite of this compound, has a significantly higher relative glucocorticoid activity compared to the endogenous hormone cortisol. nih.gov

Table 1: Relative Glucocorticoid Activity of Various Steroids Determined by Radioreceptor Assay

This table presents the relative activity of several steroids in competing for binding to the glucocorticoid receptor, as determined by a radioreceptor assay using ³H-dexamethasone. Cortisol is used as the reference standard with an activity of 100. nih.gov

| Compound | Relative Glucocorticoid Activity |

| Dexamethasone (B1670325) | 940 |

| Prednisolone | 230 |

| Cortisol | 100 |

| Estradiol | 1 |

| Androstenedione | 1 |

| Prednisone | 3 |

| Data sourced from PubMed. nih.gov |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. youtube.com This methodology provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), in addition to the equilibrium dissociation constant (Kₐ), which is a measure of affinity. nicoyalife.com

In a typical SPR experiment to study the interaction of this compound with the glucocorticoid receptor (GR), the GR protein (the ligand) would be immobilized onto the surface of a sensor chip. youtube.com A solution containing this compound (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response signal. youtube.comyoutube.com

The resulting graph, or sensorgram, plots the response signal against time, showing:

Association Phase: As the analyte flows over the surface, the signal increases as the ligand-analyte complex forms. The shape of this curve is determined by the association rate (kₐ). youtube.com

Equilibrium Phase: If the injection is long enough, the curve may plateau, indicating that the system has reached a steady state where the rate of association equals the rate of dissociation. youtube.com

Dissociation Phase: When the analyte solution is replaced by a buffer flow, the signal decreases as the complex dissociates. The shape of this dissociation curve is determined by the dissociation rate (kₔ). youtube.com

By fitting these curves to mathematical models, precise kinetic constants can be calculated. youtube.com This data is invaluable for understanding the dynamic nature of the binding event, revealing not just how tightly a compound binds, but also how quickly it binds and how long it remains bound to its target, which are critical determinants of its pharmacological profile. While specific SPR kinetic data for this compound is not widely published, the table below illustrates the typical parameters obtained from such an analysis for a small molecule-protein interaction.

Table 2: Illustrative Kinetic Parameters from a Surface Plasmon Resonance (SPR) Analysis

This table provides a conceptual example of the data that would be generated in an SPR experiment analyzing the interaction between a small molecule, such as a corticosteroid, and its target receptor.

| Ligand (Immobilized) | Analyte (In Solution) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₐ) (nM) |

| Glucocorticoid Receptor | This compound | 1 x 10⁵ | 1 x 10⁻³ | 10 |

| This table is for illustrative purposes only to demonstrate the type of data generated by SPR analysis. |

Biomolecular Interactions and Cellular Fate of Prednisolone Tebutate

Metabolic Pathways of Prednisolone (B192156) Tebutate in In Vitro Systems and Animal Tissues

The metabolism of prednisolone, the active form of prednisolone tebutate, has been a subject of extensive research, revealing its biotransformation in various biological systems.

The metabolic fate of prednisolone is intricate, involving multiple enzymatic pathways, with the cytochrome P450 (CYP) enzyme system playing a pivotal role. nih.gov In vitro studies utilizing reconstituted CYP106A2 systems have demonstrated the highly selective 15β-hydroxylation of prednisone (B1679067), a closely related synthetic glucocorticoid. nih.gov This highlights the capacity of CYP enzymes to introduce hydroxyl groups at specific positions on the steroid nucleus, leading to the formation of various metabolites. nih.gov

In animal models, such as the rabbit, the liver is a primary site for the interconversion of prednisolone and its major metabolite, prednisone. nih.gov This reversible process is a key feature of its metabolism. nih.gov Further biotransformation reactions lead to the formation of more polar metabolites, which are more readily excreted. While specific studies on this compound are limited, the metabolic profile of prednisolone is well-established. For instance, studies on healthy volunteers treated with prednisolone have identified a range of metabolites in urine, including proteinogenic amino acids and carnitine derivatives. nih.gov

The biotransformation of glucocorticoids like prednisone and dexamethasone (B1670325) by cytochrome P450-based systems can result in novel derivatives with potential therapeutic applications. nih.gov For example, the biotransformation of prednisone by Bacillus megaterium, which expresses CYP106A2, has yielded metabolites such as 20β-dihydrocortisone and novel 15β-hydroxylated derivatives. nih.gov

Table 1: Key Metabolic Processes of Prednisolone

| Metabolic Process | Enzyme System Involved | Key Metabolites | Primary Site of Metabolism |

| Interconversion | 11β-hydroxysteroid dehydrogenase | Prednisone | Liver, Kidney, Spleen nih.gov |

| Hydroxylation | Cytochrome P450 (e.g., CYP106A2) | 15β-hydroxylated derivatives nih.gov | Liver |

| Reduction | Carbonyl reductases | 20β-dihydrocortisone nih.gov | Liver |

Several factors can influence the rate at which prednisolone is metabolized in research models. The expression levels and activity of metabolic enzymes, such as those in the cytochrome P450 family, are critical determinants. nih.gov These can vary between species and even between different tissues within the same animal model. nih.govnih.gov

In rabbit models, the liver exhibits non-linear uptake of prednisolone, suggesting that metabolic and biliary excretion processes can become saturated at higher concentrations. nih.gov This indicates that the concentration of the steroid itself can influence its metabolic rate. nih.gov Furthermore, the presence of other drugs that are also substrates, inhibitors, or inducers of CYP enzymes can significantly alter the metabolism of prednisolone. nih.gov The binding of prednisolone to plasma proteins also affects its availability for metabolism. nih.gov

Transport Mechanisms Across Biological Membranes in Cellular Models

The entry of prednisolone into cells is a crucial step for its therapeutic action and is governed by various transport mechanisms.

The transport of steroids across biological membranes can occur through a combination of passive diffusion and carrier-mediated transport. nih.gov Passive diffusion is driven by the concentration gradient of the steroid across the cell membrane. derangedphysiology.com Due to their lipophilic nature, steroids like prednisolone can readily pass through the lipid bilayer of cell membranes. wikipedia.org

However, active transport systems also play a significant role. P-glycoprotein (P-gp), an ATP-dependent efflux pump, has been identified as a key transporter of various drugs, including some steroids. nih.gov The expression of P-gp in cell membranes can limit the intracellular accumulation of its substrates. nih.gov While direct studies on this compound are scarce, the general principles of steroid transport suggest a role for both passive diffusion and active transport in its cellular uptake and efflux. nih.gov

In vitro studies using cell lines that overexpress efflux pumps like P-glycoprotein are instrumental in understanding their role in drug transport. These systems have shown that P-gp can actively transport a wide range of compounds out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov The interaction of a drug with P-gp is influenced by its physicochemical properties, with moderately permeable compounds being more susceptible to P-gp-mediated efflux. nih.gov

The inhibition of these efflux pumps can lead to increased intracellular drug concentrations. nih.gov While specific data on this compound's interaction with efflux pumps in vitro is limited, the known interactions of other steroids with these transporters suggest that this is a relevant area for its cellular pharmacokinetics.

Table 2: Transport Mechanisms of Steroids Across Cellular Membranes

| Transport Mechanism | Description | Key Proteins Involved | Energy Requirement |

| Passive Diffusion | Movement across the lipid bilayer down a concentration gradient. derangedphysiology.com | - | No |

| Facilitated Diffusion | Movement across the membrane via protein channels or carriers down a concentration gradient. pressbooks.pub | Channel proteins, Carrier proteins pressbooks.pub | No |

| Active Transport | Movement against a concentration gradient, requiring energy. pressbooks.pub | P-glycoprotein (MDR1) nih.gov | Yes (ATP) |

Interaction with Non-Target Biomolecules and Off-Target Effects in Defined Cellular Systems

While the primary mechanism of action of prednisolone is through its interaction with the glucocorticoid receptor, it can also interact with other biomolecules, leading to off-target effects. In healthy volunteers, prednisolone treatment has been shown to alter the levels of various metabolites, including amino acids and carnitine derivatives, suggesting broader metabolic consequences. nih.gov

At the cellular level, glucocorticoids can induce insulin (B600854) resistance in skeletal muscle and adipocytes. nih.gov Studies have shown that even low doses of prednisolone can have adverse effects on fat metabolism. nih.gov These off-target effects are a result of the widespread expression of the glucocorticoid receptor and the ability of prednisolone to influence a multitude of signaling pathways. nih.gov

Binding to Plasma Proteins in Research Media

Upon administration, prednisolone, the active form of this compound, extensively binds to plasma proteins. The primary proteins involved in this binding are albumin and transcortin (corticosteroid-binding globulin). nih.govnih.gov The binding to these proteins is a crucial determinant of the pharmacokinetic profile of the drug, influencing its distribution, metabolism, and excretion.

Research has shown that prednisolone exhibits a high affinity for transcortin and a lower affinity for albumin. nih.gov The binding of prednisolone to plasma proteins can be characterized by its association constants (K), which quantify the strength of the interaction. Studies have demonstrated that the affinity of transcortin for prednisolone is significantly higher than that for prednisone, a related corticosteroid. nih.gov

The binding of prednisolone to plasma proteins is a dynamic and saturable process. At therapeutic concentrations, a significant fraction of prednisolone is bound to these proteins. However, the binding can be influenced by various factors, including the concentration of the drug and the presence of other substances that may compete for the same binding sites. For instance, in competitive binding studies, prednisolone has been shown to inhibit the binding of prednisone to transcortin. nih.gov

The extent of plasma protein binding can exhibit considerable inter-individual variability, which can lead to differences in the free (unbound) fraction of the drug. nih.gov This variability in the unbound fraction, which is the pharmacologically active portion, can contribute to variations in clinical response among individuals. nih.gov

Table 1: Plasma Protein Binding Parameters of Prednisolone

| Plasma Protein | Association Constant (K) | Key Findings |

| Albumin | Approximately 1 x 10³ M⁻¹ nih.gov | Weak binding affinity. |

| Transcortin | Approximately 51.3 x 10⁶ M⁻¹ nih.gov | High binding affinity, approximately 10-fold greater than for prednisone. nih.gov |

Potential Crosstalk with Other Nuclear Receptors or Signaling Pathways

The primary mechanism of action of prednisolone involves its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. ncats.io Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates the transcription of target genes. However, the biological effects of prednisolone are not solely mediated by the GR. There is growing evidence of significant crosstalk between the GR and other nuclear receptors and signaling pathways. nih.govnih.gov

This crosstalk can occur through various mechanisms, including direct protein-protein interactions between different nuclear receptors, competition for common co-regulators, and indirect effects on signaling cascades. nih.gov Such interactions allow for a complex and integrated regulation of gene expression in response to various physiological and pathological stimuli.

One notable area of crosstalk involves the interaction of the GR with other nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). nih.gov Studies have indicated that combinations of agonists for GR, PPARγ, and LXRs can lead to additive or synergistic inhibition of inflammatory gene expression. nih.gov This suggests a coordinated regulation of inflammatory responses through distinct but interconnected pathways.

Furthermore, prednisolone has been shown to influence key signaling pathways involved in cellular processes like inflammation and senescence. Research has demonstrated that prednisolone can suppress vascular smooth muscle cell senescence and inflammation by modulating the SIRT1-AMPK signaling pathway. nih.gov Specifically, prednisolone was found to inhibit the expression of pro-inflammatory molecules by increasing the expression of SIRT1 and the phosphorylation of AMPK. nih.gov

The interplay between the GR and other signaling pathways, such as the NF-κB and AP-1 pathways, is also a critical aspect of its anti-inflammatory effects. The GR can physically interact with components of these pathways, leading to mutual repression of their transcriptional activities. nih.gov

Table 2: Examples of Crosstalk between the Glucocorticoid Receptor (GR) and Other Signaling Pathways

| Interacting Partner | Mechanism of Crosstalk | Functional Outcome |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Co-regulation of target genes | Additive/synergistic anti-inflammatory effects nih.gov |

| Liver X Receptors (LXRs) | Co-regulation of target genes | Additive/synergistic anti-inflammatory effects nih.gov |

| SIRT1-AMPK Pathway | Increased SIRT1 expression and AMPK phosphorylation | Suppression of cellular senescence and inflammation nih.gov |

| NF-κB Pathway | Protein-protein interaction and transcriptional repression | Inhibition of pro-inflammatory gene expression nih.gov |

| AP-1 Pathway | Transcriptional repression | Inhibition of inflammatory and immune responses nih.gov |

Theoretical and Computational Approaches to Prednisolone Tebutate Research